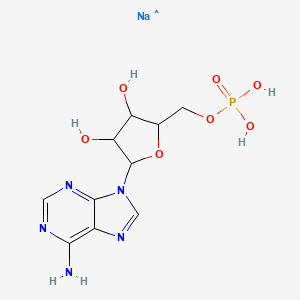![molecular formula C14H20O2 B12516610 Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 679837-17-3](/img/structure/B12516610.png)
Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a butanal group attached to a phenoxy group substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 4-tert-butylphenol with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-: Similar structure but with an ethanol group instead of butanal.
2-(4-tert-Butylphenoxy)ethanol: Another related compound with a similar phenoxy group.
Uniqueness
Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]- is unique due to the presence of the butanal group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
679837-17-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)butanal |
InChI |
InChI=1S/C14H20O2/c1-5-12(10-15)16-13-8-6-11(7-9-13)14(2,3)4/h6-10,12H,5H2,1-4H3 |
Clave InChI |
FTZHGEMWODHIMB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)OC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)

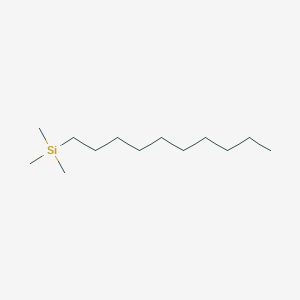
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
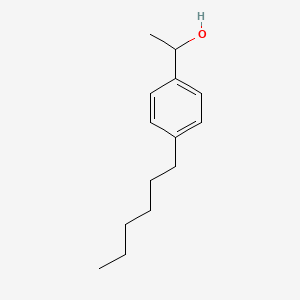
acetamido}hexanoic acid](/img/structure/B12516561.png)
![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
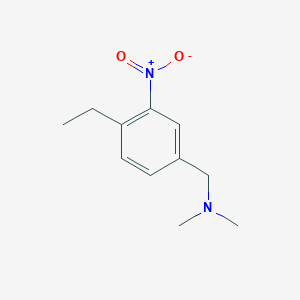
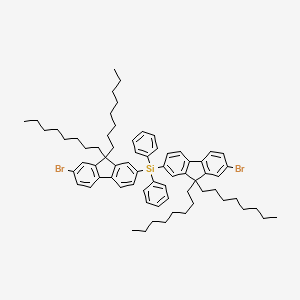
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
